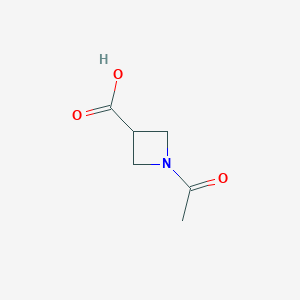

![molecular formula C18H15Cl3N2O2 B2404606 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1009499-22-2](/img/structure/B2404606.png)

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

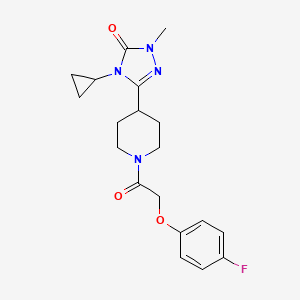

The compound “1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and multiple phenyl rings, which are six-membered carbon rings . The molecule also contains several chlorine atoms, indicating that it is a chlorinated compound .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group (-CONH2) could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Molecular Interaction and Binding Analysis

- Molecular Interaction with CB1 Cannabinoid Receptor : A study demonstrated the molecular interaction of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide with the CB1 cannabinoid receptor. It explored various conformations and their steric binding interactions, contributing to the understanding of antagonist activity in cannabinoids (Shim et al., 2002).

Structure-Activity Relationship (SAR) Studies

- SAR of CB1 Inverse Agonists : Another study focused on structure-activity relationship studies of related compounds, providing insights into their synthesis and biological activities as human CB1 inverse agonists (Meurer et al., 2005).

- SAR of Pyrazole Derivatives : Research on pyrazole derivatives, including this compound, highlighted their role as cannabinoid receptor antagonists. The study elucidated structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, aiding in the characterization of cannabinoid receptor binding sites (Lan et al., 1999).

Synthesis and Characterization

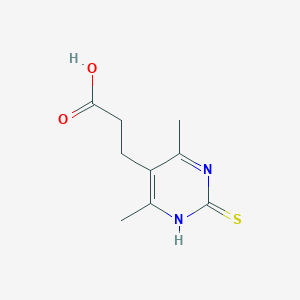

- Synthesis of Tetrahydropyrimidine Derivatives : A study on the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives provided valuable information on their antimicrobial activities, contributing to the broader understanding of related compounds (Akbari et al., 2008).

- Antioxidant Activity of Derivatives : Research on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including this compound, revealed their potential as potent antioxidants (Tumosienė et al., 2019).

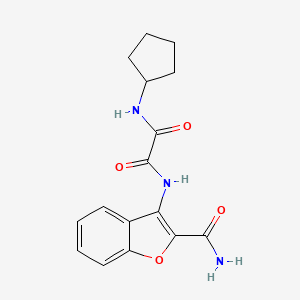

- Crystal Structure Analysis : A study on the crystal structure of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a similar compound, provided insights into its molecular conformation and potential applications (Tamazyan et al., 2007).

Pharmacological Activities and Applications

- In Vivo Anti-Inflammatory Property : A study demonstrated the anti-inflammatory properties of compounds similar to this compound, indicating potential pharmacological applications (Torres et al., 1999).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O2/c19-12-7-13(20)9-14(8-12)22-18(25)16-5-6-17(24)23(16)10-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJNCCJWDKWYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)

![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)

![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404530.png)

![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)

![(3S,4R)-4-(Hydroxymethyl)-3-[(1S)-1-hydroxy-5-methylhexyl]oxolan-2-one](/img/structure/B2404532.png)

![4-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2404539.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2404542.png)

![N-cyclohexyl-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2404545.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)